Computed Lipophilicity (XLogP3-AA = 4.6) of CAS 688355-62-6 Relative to Gefitinib and Erlotinib: Implications for CNS Penetration and Tissue Distribution
The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 4.6, which is substantially higher than the experimentally determined logP of gefitinib (3.2) and erlotinib (approximately 2.7–3.4) [1][2]. This increased lipophilicity of 1.2–1.9 log units corresponds to a theoretical 15- to 80-fold greater partitioning into lipid environments, suggesting superior passive membrane permeability and potential central nervous system (CNS) penetration advantages, albeit with a possible trade-off in aqueous solubility [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA / experimental LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 [PubChem, CID 6616462] |
| Comparator Or Baseline | Gefitinib experimental LogP = 3.2; Erlotinib experimental LogP ≈ 2.7–3.4 |
| Quantified Difference | ΔLogP = +1.2 to +1.9 units (target compound more lipophilic) |
| Conditions | Computational prediction (XLogP3 3.0 algorithm) for target compound; experimental shake-flask or chromatographic logP for comparators as reported in DrugBank and Chembase |
Why This Matters
For procurement decisions in CNS-targeted kinase inhibitor programs, the higher predicted lipophilicity of CAS 688355-62-6 distinguishes it from first-generation EGFR inhibitors, making it a potentially more suitable scaffold for brain-penetrant lead optimization campaigns.
- [1] PubChem Compound Summary for CID 6616462, Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate. XLogP3-AA = 4.6 (computed by XLogP3 3.0, PubChem release 2025.09.15). View Source
- [2] DrugBank. Gefitinib: LogP 3.2 (experimental). DrugBank Accession Number DB00317. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
